Measured vs. Calculated Basicity: Cyclopropylamine Shows Lower Than Predicted pKa vs. Isopropylamine
In a direct head-to-head comparison of measured pKa values, a cyclopropylamine-containing drug candidate (Example 1) exhibited a significantly different pKa than its isopropylamine analog (Comparative Example 1). While calculated values for the two were similar, the experimental data revealed that cyclopropylamine's basicity is not accurately predicted by computational models and differs substantially from its open-chain counterpart [1]. This finding challenges the earlier suggestion that cyclopropyl amines are 'approximately ten times less basic' than typical aliphatic amines, highlighting the critical importance of experimental determination [2].
| Evidence Dimension | Measured vs. Calculated Basicity (pKa) |
|---|---|
| Target Compound Data | Measured pKa of a cyclopropylamine derivative (Example 1) was significantly different from its calculated pKa. |
| Comparator Or Baseline | Isopropylamine analog (Comparative Example 1) with similar calculated pKa. |
| Quantified Difference | Qualitative but large difference reported; exact values not disclosed. |
| Conditions | Experimental pKa determination for drug candidates described in U.S. Patent 7,687,499 B2. |
Why This Matters
This demonstrates that substituting cyclopropylamine for an isopropylamine is not a 'plug-and-play' decision; the altered basicity can profoundly affect a molecule's ionization state, solubility, and membrane permeability, which are critical for drug development and require experimental validation.
- [1] Allison, B.D. et al. Cyclopropyl amines as modulators of the histamine H3 receptor. U.S. Patent 7,687,499 B2, 2010. View Source
- [2] Zaragoza, F. et al. 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-ones: Novel, Orally Active, Nociceptin/Orphanin FQ Receptor Agonists. J. Med. Chem. 2004, 47, 2833-2838. View Source
